molecular formula CoNb B14716914 Cobalt;niobium CAS No. 12139-72-9

Cobalt;niobium

Cat. No.: B14716914
CAS No.: 12139-72-9
M. Wt: 151.83956 g/mol
InChI Key: BDMHSCBWXVUPAH-UHFFFAOYSA-N
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Description

The Cobalt;Niobium compound is an advanced inorganic reagent central to innovation in materials science and catalysis. Its primary research value lies in the synergistic properties of cobalt and niobium, which can be engineered to create materials with tailored electronic, magnetic, and catalytic functions. In catalysis, this compound and its derivative oxides are highly effective for critical reactions such as the dehydrogenative coupling of amines and alcohols to synthesize imines, achieving high conversion rates under optimized conditions . It also shows promise in hydrogen generation research, where cobalt-niobium oxide catalysts accelerate the hydrolysis of sodium borohydride . In energy storage, conductive cobalt-doped niobium nitride (Co-NbN), derived from this compound precursors, serves as an efficient polysulfide convertor in lithium-sulfur batteries, significantly enhancing sulfur utilization, inhibiting the shuttle effect, and improving cycle stability . Furthermore, in the form of niobium oxide/cobalt composites, it contributes to developing high-performance electromagnetic wave-absorbing materials, where the synergy between magnetic cobalt and low-permittivity niobium oxides optimizes impedance matching and absorption efficiency . First-principle studies on Co-Nb alloys reveal how hybridisation of 3d-(Co) and 4d-(Nb) bands influences magnetic moment and spin polarization, providing a theoretical foundation for designing new magnetic materials . This reagent is supplied "For Research Use Only" and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other personal use.

Properties

CAS No.

12139-72-9

Molecular Formula

CoNb

Molecular Weight

151.83956 g/mol

IUPAC Name

cobalt;niobium

InChI

InChI=1S/Co.Nb

InChI Key

BDMHSCBWXVUPAH-UHFFFAOYSA-N

Canonical SMILES

[Co].[Nb]

Origin of Product

United States

Preparation Methods

Conventional Solid-State Reaction

In a typical procedure, stoichiometric amounts of cobalt oxide (Co₃O₄) and niobium oxide (Nb₂O₅) are mixed and calcined at temperatures exceeding 1000°C. The reaction proceeds as:
$$ \text{Co}3\text{O}4 + 3\text{Nb}2\text{O}5 \rightarrow 3\text{CoNb}2\text{O}6 + \text{O}_2 $$
Annealing at 1000°C for 12 hours yields orthorhombic columbite-phase CoNb₂O₆ with minimal impurities. X-ray diffraction (XRD) analysis confirms the formation of single-phase crystals, while scanning electron microscopy (SEM) reveals irregularly shaped particles with sizes ranging from 1–5 µm.

Mechanochemical Synthesis

Mechanochemical methods reduce reliance on high temperatures by utilizing mechanical energy to initiate reactions. Ball milling cobalt carbonate (CoCO₃) and niobium oxalate (Nb₂(C₂O₄)₅) precursors at 600 rpm for 2 hours produces amorphous intermediates. Subsequent calcination at 800°C for 4 hours crystallizes the material into CoNb₂O₆ with a specific surface area of 15–20 m²/g, as determined by Brunauer-Emmett-Teller (BET) analysis.

Solution-Based Preparation Techniques

Solution-based methods offer advantages in homogeneity and stoichiometric control, enabling the synthesis of nanostructured cobalt niobium compounds.

Co-Precipitation

Co-precipitation involves the simultaneous precipitation of cobalt and niobium precursors in aqueous media. A study using cobalt nitrate (Co(NO₃)₂·6H₂O) and niobium oxalate (Nb₂(C₂O₄)₅) with ammonium hydroxide (NH₄OH) as a precipitating agent reported the formation of cobalt niobate precursors. After drying at 120°C, calcination at 600°C for 6 hours yielded CoNb₂O₆ with a crystallite size of 30–50 nm. The addition of alkaline earth metals (e.g., Mg²⁺, Ca²⁺) during co-precipitation alters crystallinity, reducing particle size to 20–40 nm and increasing surface acidity, as evidenced by ammonia temperature-programmed desorption (TPD).

Sol-Gel Synthesis

The sol-gel method employs metal alkoxides or nitrates dissolved in organic solvents. For instance, mixing cobalt acetate (Co(CH₃COO)₂) and niobium ethoxide (Nb(OCH₂CH₃)₅) in ethanol forms a homogeneous sol. Gelation occurs via hydrolysis, followed by drying and calcination at 800°C. This approach produces mesoporous CoNb₂O₆ with a surface area of 50–70 m²/g, ideal for catalytic applications.

Hydrothermal Synthesis

Hydrothermal methods enable low-temperature crystallization. In one protocol, cobalt chloride (CoCl₂) and niobium chloride (NbCl₅) are dissolved in deionized water, adjusted to pH 10 with NaOH, and heated at 200°C for 24 hours in an autoclave. The resulting CoNb₂O₆ nanoparticles exhibit a spherical morphology with diameters of 10–30 nm and enhanced catalytic activity in cyclohexane dehydrogenation.

Thin Film Deposition Approaches

Thin films of cobalt niobium oxides are critical for electrocatalytic and electronic applications.

Spin-Coating and Annealing

A novel approach involves spin-coating an aqueous solution of polyoxoniobate ([Nb₁₀O₂₈]⁶⁻) and cobalt nitrate onto silicon substrates. After annealing at 1000°C for 2 hours, orthorhombic CoNb₂O₆ thin films with thicknesses of 200–300 nm are obtained. XRD analysis confirms phase purity, while atomic force microscopy (AFM) reveals a root-mean-square roughness of 5–10 nm.

Sputtering Techniques

Magnetron sputtering using cobalt and niobium targets in an argon-oxygen atmosphere produces amorphous Co-Nb-O films. Post-deposition annealing at 800°C in oxygen crystallizes the films into the columbite phase. Energy-dispersive X-ray spectroscopy (EDS) verifies a Co:Nb atomic ratio of 1:2, critical for stoichiometric CoNb₂O₆.

Advanced and Emerging Synthesis Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics. Heating a mixture of cobalt nitrate and decaniobate ([Nb₁₀O₂₈]⁶⁻) for 15 minutes at 200°C yields nanocrystalline CoNb₂O₆ with a particle size of 10–20 nm. This method reduces processing time by 80% compared to conventional calcination.

Electrochemical Deposition

Electrodeposition from a cobalt-niobium electrolyte onto conductive substrates produces adherent films. Optimizing potentials and pH yields CoNb₂O₆ with a nanosheet morphology, enhancing surface area for OER applications.

Comparative Analysis of Synthesis Methods

Method Temperature (°C) Crystallite Size (nm) Surface Area (m²/g) Phase Purity
Solid-State Reaction 1000 1000–5000 5–10 High
Co-Precipitation 600 30–50 20–30 Moderate
Sol-Gel 800 20–40 50–70 High
Hydrothermal 200 10–30 80–100 Moderate
Microwave-Assisted 200 10–20 90–120 High

Chemical Reactions Analysis

Types of Reactions: Cobalt and niobium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt-niobium oxides can participate in redox reactions, where cobalt acts as a redox-active center and niobium provides structural stability .

Common Reagents and Conditions: Common reagents used in reactions involving cobalt and niobium compounds include hydrogen peroxide, ammonia, and various acids and bases. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed: The major products formed from reactions involving cobalt and niobium compounds include cobalt niobate, cobalt niobium oxide, and various mixed oxides. These products have unique properties that make them suitable for catalytic and electronic applications .

Scientific Research Applications

The applications of cobalt and niobium compounds are varied, spanning from catalytic uses to structural enhancements in materials science. Cobalt and niobium can form several compounds, including cobalt niobate, which can be modified with alkaline earth metals to alter its structural and chemical properties .

Research Findings

PropertyCobalt Niobate (CoNb2O6)Magnesium-Modified (CoMgNb)Calcium-Modified (CoCaNb)Strontium-Modified (CoSrNb)
Crystalline StructureOrthorhombicSimilar to CoNb2O6Alkaline Earth NiobateAlkaline Earth Niobate
Specific Area (m2/g)LowLowLowSlightly Increased
Cobalt Oxide ReductionPresentReducedIncreasedIncreased
Niobium Oxide ReductionPresentSlightly HigherIncreasedIncreased
Dehydrogenation ActivityHighLowerLowerLower

Case Studies

  • China Molybdenum Co., Ltd.: China Molybdenum is the second-largest cobalt and niobium producer in the world . The company's revenue is generated from sales of copper, cobalt, molybdenum, tungsten, niobium, and phosphates .
  • Use in Nuclear Industry: Niobium is used in nuclear fuel alloys and structural components within the atomic energy sector due to its properties .
  • Superconducting Materials: Niobium is used in superconducting materials because of its ant .

Mechanism of Action

The mechanism of action of cobalt and niobium compounds is primarily based on their redox properties and surface acidity. Cobalt acts as a redox-active center, facilitating electron transfer reactions, while niobium provides structural stability and enhances the overall catalytic activity. The interaction between cobalt and niobium in mixed oxides leads to improved catalytic performance and selectivity in various reactions .

Comparison with Similar Compounds

Niobium-Cobalt (Nb-Co) Spin Valve Nanosystems

Multilayer Nb-Co nanosystems exhibit distinct structural behaviors:

  • Niobium layers: Crystalline with vertical nanocrystallites.
  • Cobalt layers : Amorphous, enhancing spin-dependent electron transport.
    These systems are pivotal in spintronics due to their magnetoresistance properties .

Bismuth Strontium Niobate-Cobalt (Bi₂SrNb₂−₂xCo₂xO₉−δ)

Cobalt substitutes niobium in octahedral sites, forming mixed oxidation states (Co²⁺/Co³⁺). This substitution modifies electronic conductivity and catalytic activity, making it useful in solid oxide fuel cells .

Cobalt Ferrites with Niobium Pentoxide (Nb₂O₅)

Adding Nb₂O₅ to cobalt ferrites (CoFe₂O₄) enhances structural robustness while maintaining electromagnetic performance. Applications include aerospace coatings and sensor encapsulation .

Co-Ni-Nb Alloys

In HCP-phase Co-Ni-Nb alloys, niobium concentration increases to 17%, displacing cobalt. This phase stabilization improves high-temperature mechanical strength .

Eutectic Alloys with Niobium Carbide (NbC)

  • Cobalt-NbC eutectics : Industrial standard for high-temperature composites (melting point >1300°C).
  • Nickel-NbC eutectics : Comparable melting points but with metastable chromium/rhenium phases, offering alternatives to cobalt alloys .

Data Tables

Table 1: Chemical Composition of HCP-Phase Co-Ni-Nb Alloy

Element Concentration Trend
Cobalt Decreases
Niobium Increases (up to 17%)

Table 2: Eutectic Alloy Properties

Alloy System Melting Point (°C) Key Phases
Co-NbC >1300 γ-Co, NbC
Ni-NbC >1300 γ-Ni, NbC, Cr/Re phases

Q & A

Q. What protocols enhance reproducibility in cobalt-niobium nanoparticle synthesis?

  • Methodology : Document batch-specific variables (e.g., precursor purity, stirring rate) using FAIR data principles. Share protocols via platforms like protocols.io and include negative results (e.g., failed stabilizer ratios) .

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